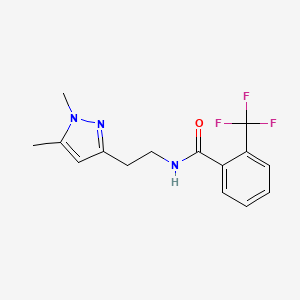![molecular formula C9H17NO B2933263 {2-Oxaspiro[4.4]nonan-3-yl}methanamine CAS No. 2059971-05-8](/img/structure/B2933263.png)
{2-Oxaspiro[4.4]nonan-3-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-Oxaspiro[4.4]nonan-3-yl}methanamine, also known as OSU6162, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. It is a spirocyclic compound that belongs to the class of amines and has been shown to have unique properties that make it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
{2-Oxaspiro[4.4]nonan-3-yl}methanamine has been shown to modulate the activity of dopamine and glutamate receptors in the brain. Specifically, it acts as a partial agonist at the dopamine D2 receptor and an antagonist at the glutamate NMDA receptor. This unique mechanism of action has been shown to have potential therapeutic benefits in various neurological disorders, including schizophrenia, Parkinson's disease, and Huntington's disease.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine and glutamate in certain brain regions, which may contribute to its therapeutic effects. Additionally, it has been shown to increase the expression of certain genes that are involved in the regulation of dopamine and glutamate neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{2-Oxaspiro[4.4]nonan-3-yl}methanamine has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, it has a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.
However, there are also limitations to its use in laboratory experiments. It has been shown to have some toxic effects at high doses, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.
Direcciones Futuras
There are several future directions for research on {2-Oxaspiro[4.4]nonan-3-yl}methanamine. One potential direction is to investigate its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Finally, more studies are needed to determine the optimal dosing and administration of this compound for therapeutic purposes.
Métodos De Síntesis
The synthesis of {2-Oxaspiro[4.4]nonan-3-yl}methanamine involves several steps, including the preparation of the starting materials, the formation of the spirocyclic ring, and the introduction of the amine group. The most common method for synthesizing this compound involves the reaction of 3-bromo-2-oxa-spiro[4.4]nonane with methylamine in the presence of a base. The resulting product is then treated with hydrogen gas to reduce the double bond, yielding this compound.
Aplicaciones Científicas De Investigación
{2-Oxaspiro[4.4]nonan-3-yl}methanamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Parkinson's disease, and Huntington's disease. It has been shown to have a unique mechanism of action that involves the modulation of dopamine and glutamate neurotransmission, which are both implicated in the pathophysiology of these disorders.
Propiedades
IUPAC Name |
2-oxaspiro[4.4]nonan-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZZDWBQSDIVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(OC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2933182.png)


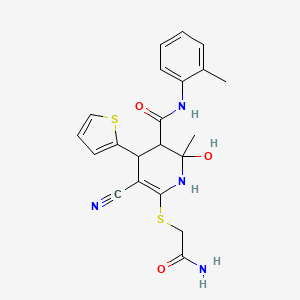
![4-chloro-2-[(2-methyl-1H-indol-3-yl)(morpholin-4-yl)methyl]phenol](/img/structure/B2933186.png)
![Ethyl 2-(2-chloroacetamido)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2933187.png)
![(Z)-ethyl 4-(((2-hydroxyethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2933191.png)
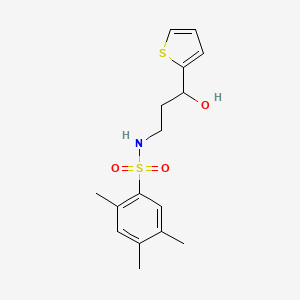
![(3,5-Dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2933193.png)
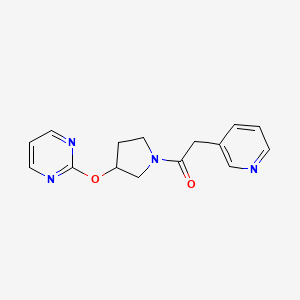
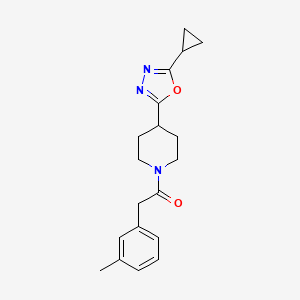
![N-[4-(4-chlorophenoxy)phenyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B2933197.png)

